molecular formula C11H12N2O2S B8451836 2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile

2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile

Cat. No. B8451836
M. Wt: 236.29 g/mol
InChI Key: QNGKRFROLBNJAJ-UHFFFAOYSA-N
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Patent
US07037908B2

Procedure details

To a suspension of sodium hydride (0.54 g, 95%, 20 mmol) in DMF (25 mL) was added [1,2]thiazinane 1,1-dioxide (2.70 g, 20 mmol). After stirring the mixture at room temperature for 15 min, 2-fluorobenzonitrile (2.7 mL, 25 mmol) was added and the resulting mixture was stirred at 80° C. for 18 h, cooled, diluted with water and the resulting solid filtered. The mother liquor was concentrated and the residue was recrystalized from 1:1 ethyl acetate/hexanes to yield the title product as an orange solid (3.47 g, 74% yield). 1HNMR (500 MHz, CDCl3) δ: 7.69 (1H, dd, J=7.63, 1.23 Hz), 7.62–7.55 (2H, m) 7.40 (1H, t, J=7.63 Hz), 3.72 (2H, t, J=5.19 Hz), 3.31 (2H, t, J=6.10 Hz), 2.39–2.34 (2H, m), 2.04–1.99 (2H, m). LCMS calcd for C11H13N2O2S (M+H): 237.29; found: 237.26.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[S:3]1(=[O:10])(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][NH:4]1.F[C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15]>CN(C=O)C.O>[O:9]=[S:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][N:4]1[C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
S1(NCCCC1)(=O)=O
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 80° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystalized from 1:1 ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=S1(N(CCCC1)C1=C(C#N)C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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